ethyl 12'-chloro-4'-(3-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate
Description
Ethyl 12'-chloro-4'-(3-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0²,⁶]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate is a structurally complex spirocyclic compound featuring a piperidine core fused with a tricyclic system (tricyclo[7.4.0.0²,⁶]tridecane) and substituted with a 3-hydroxyphenyl group and chlorine atom. Its synthesis likely involves multistep heterocyclic chemistry, including piperidine acetylation and spiroannulation, as inferred from analogous procedures in and .
Properties
IUPAC Name |
ethyl 9-chloro-2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-10-8-23(9-11-26)27-20(18-13-16(24)6-7-21(18)31-23)14-19(25-27)15-4-3-5-17(28)12-15/h3-7,12-13,20,28H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMYOWWKQRVZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Ethyl 12'-chloro-4'-(3-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate is a complex organic molecule that may exhibit various biological activities due to its structural features, which include a spirocyclic framework and multiple functional groups.
Anticancer Activity
Several studies have shown that compounds with similar structural motifs can exhibit anticancer properties. For instance, spirocyclic compounds often interact with DNA and inhibit cell proliferation in various cancer cell lines. The presence of a hydroxyl group (as in this compound) may enhance its interaction with cellular targets, potentially leading to increased cytotoxicity against cancer cells.
Antimicrobial Properties
Compounds containing halogen substituents (like chlorine) have been documented to possess antimicrobial activity. The chlorine atom in this compound may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens.
Neuroprotective Effects
Some derivatives of piperidine and related nitrogen-containing heterocycles have been investigated for neuroprotective effects. These compounds can modulate neurotransmitter systems or exhibit antioxidant properties, which are critical in preventing neurodegenerative diseases.
Enzyme Inhibition
The presence of a carboxylate group may allow this compound to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This could have implications for drug design targeting specific enzyme systems in disease states.
Case Studies
- Anticancer Activity : A study on related spirocyclic compounds demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that compounds with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range.
- Neuroprotection : Research indicated that certain piperidine derivatives reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Data Table
Comparison with Similar Compounds
Key Findings :
- Ring Size Impact : Smaller spiro rings (e.g., cyclopentane in ) may reduce steric hindrance, enhancing receptor binding compared to bulkier cyclohexane analogs .
- Substituent Effects: The 3-hydroxyphenyl group in the target compound could improve solubility via hydrogen bonding, contrasting with non-polar phenyl or methylphenyl groups in analogs .
Physicochemical Properties
- Solubility: The 3-hydroxyphenyl group enhances hydrophilicity compared to non-hydroxylated analogs, though the lipophilic tricyclic core may limit aqueous solubility .
- Stability : Chlorine substitution at 12' likely improves metabolic stability by resisting oxidative degradation, a feature observed in halogenated spiro compounds .
Crystallographic and Conformational Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
